molecular formula C21H22N4S B11086822 3-(4-tert-butylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(4-tert-butylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11086822
M. Wt: 362.5 g/mol
InChI Key: ZFPBYFXANNSJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(TERT-BUTYL)PHENYL]-6-(4-METHYLPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties. The presence of tert-butyl and methylphenyl groups further enhances its stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-6-(4-METHYLPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

3-[4-(TERT-BUTYL)PHENYL]-6-(4-METHYLPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.

Scientific Research Applications

3-[4-(TERT-BUTYL)PHENYL]-6-(4-METHYLPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-6-(4-METHYLPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with target receptors makes it an effective pharmacophore. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-[4-(TERT-BUTYL)PHENYL]-6-(4-METHYLPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE include other triazolothiadiazines such as:

These compounds share similar structural features but differ in the arrangement of the triazole and thiadiazine rings, leading to variations in their chemical and biological properties. The unique combination of tert-butyl and methylphenyl groups in 3-[4-(TERT-BUTYL)PHENYL]-6-(4-METHYLPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE enhances its stability and reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H22N4S

Molecular Weight

362.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C21H22N4S/c1-14-5-7-15(8-6-14)18-13-26-20-23-22-19(25(20)24-18)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13H2,1-4H3

InChI Key

ZFPBYFXANNSJJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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